2-Chloro-3-fluoro-5-iodopyridine
Overview
Description
2-Chloro-3-fluoro-5-iodopyridine is an organic compound with the molecular formula C5H2ClFIN. It is a heterocyclic aromatic compound containing chlorine, fluorine, and iodine substituents on a pyridine ring.
Mechanism of Action
Target of Action
It’s known that halogenated pyridines, such as this compound, are often used in the synthesis of various pharmaceuticals and agrochemicals . These compounds can interact with a wide range of biological targets, depending on the specific molecules they are incorporated into.
Mode of Action
Fluorinated pyridines are generally less reactive than their chlorinated and brominated analogues due to the strong electron-withdrawing nature of the fluorine atom . This property can influence the compound’s interaction with its targets.
Biochemical Pathways
Fluorinated pyridines are known to have unique physical, chemical, and biological properties, which can influence various biochemical pathways when they are incorporated into active pharmaceutical ingredients .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Chloro-3-fluoro-5-iodopyridine . For instance, it’s recommended to avoid dust formation, keep the compound in a dry, cool, and well-ventilated place, and protect it from direct sunlight . These precautions help maintain the compound’s stability and ensure its safe handling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-5-iodopyridine typically involves the iodination of 2-chloro-3-fluoropyridine. The process can be summarized as follows :
Starting Material: 2-Chloro-3-fluoropyridine.
Iodination Reaction: The starting material is reacted with iodine in the presence of a suitable oxidizing agent.
Purification: The product is purified through crystallization or recrystallization techniques.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This involves the use of continuous flow reactors and automated purification systems to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-fluoro-5-iodopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms (chlorine, fluorine, iodine) can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Scientific Research Applications
2-Chloro-3-fluoro-5-iodopyridine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds and bioactive molecules.
Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.
Chemical Biology: It is employed in the study of biochemical pathways and molecular interactions.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-5-iodopyridine: Similar structure but lacks the fluorine atom.
2-Fluoro-5-iodopyridine: Similar structure but lacks the chlorine atom.
Uniqueness
2-Chloro-3-fluoro-5-iodopyridine is unique due to the presence of all three halogen atoms (chlorine, fluorine, iodine) on the pyridine ring. This combination of halogens imparts distinct chemical reactivity and properties, making it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
2-chloro-3-fluoro-5-iodopyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClFIN/c6-5-4(7)1-3(8)2-9-5/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQWFITTVERKBNT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)Cl)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClFIN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80437592 | |
Record name | 2-Chloro-3-fluoro-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.43 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153034-99-2 | |
Record name | 2-Chloro-3-fluoro-5-iodopyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80437592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-3-fluoro-5-iodopyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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